molecular formula C18H18N2 B2477289 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 93878-91-2

2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2477289
CAS No.: 93878-91-2
M. Wt: 262.356
InChI Key: QCDRWMUXSFTVBW-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, such as 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole, are heterocyclic compounds structurally analogous to nucleotides, enabling diverse pharmacological interactions . This compound features a benzimidazole core substituted at position 1 with a 2-methylprop-2-en-1-yl (methallyl) group and at position 2 with a benzyl group.

Properties

IUPAC Name

2-benzyl-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDRWMUXSFTVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzyl chloride and 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The benzyl and 2-methylprop-2-en-1-yl groups can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzodiazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Derivatives like 9c require multi-step catalytic synthesis, whereas microwave-assisted methods (e.g., 1b ) offer faster, greener routes .

Pharmacological and Binding Properties

Table 2: Bioactivity and Binding Comparisons
Compound Name Antioxidant Activity (IC₅₀, DPPH assay) Antimicrobial Activity (MIC, mg/mL) Docking Score (kcal/mol) Target Protein
Target Compound Not reported Not reported Not reported N/A
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) 0.12 ± 0.01 (DPPH) S. aureus: <0.3125; C. albicans: <0.3125 -8.9 S. aureus thymidylate kinase
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) 0.08 ± 0.005 (DPPH) S. aureus: 0.156; S. typhi: 0.3125 -9.2 S. aureus thymidylate kinase
9c Not tested Broad-spectrum (data not quantified) -10.3‡ α-Glucosidase (antidiabetic target)

‡Docking scores from .

Key Observations :

  • Antioxidant Potential: Polar substituents (e.g., phenolic or triol groups in 1b and 5b) correlate with strong antioxidant activity due to radical scavenging capabilities . The target compound’s nonpolar groups likely reduce such activity.
  • Binding Affinity : The triazole-thiazole-acetamide side chain in 9c achieves superior docking scores (-10.3 kcal/mol) compared to simpler derivatives, suggesting enhanced hydrogen bonding and π-π stacking .

Physicochemical and Electronic Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 1b , 5b , 20 ) exhibit higher solubility in polar solvents, whereas the target compound’s lipophilicity may necessitate formulation enhancements for bioavailability .
  • The methallyl group’s unsaturated bond may participate in conjugation, altering reactivity .

Biological Activity

2-benzyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.3 g/mol
  • CAS Number : 892871-67-9

Antimicrobial Activity

Benzodiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds in this class can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

CompoundMIC (μg/mL)Target Organism
This compound50S. aureus
Benzimidazole derivative A25E. coli
Benzimidazole derivative B100C. albicans

Anticancer Activity

The anticancer potential of benzodiazole derivatives has also been explored extensively. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Research Findings : A recent study highlighted the anticancer activity of a series of benzodiazole derivatives, where one compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzodiazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzodiazole ring can enhance or diminish their pharmacological effects.

Key Findings :

  • Substituents at the 2-position of the benzodiazole ring significantly impact antimicrobial activity.
  • Alkyl and aryl groups at the benzyl position can enhance anticancer properties.

Safety and Toxicity

While many benzodiazole derivatives exhibit promising biological activities, safety profiles must be established through rigorous testing. Preliminary studies suggest that some derivatives have low toxicity in vitro, but further in vivo studies are necessary to confirm these findings.

Q & A

Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?

  • Answer: X-ray diffraction provides unambiguous proof of stereochemistry. SHELX refines the model against experimental data, with R-factors <0.05 indicating high accuracy. For example, the allyl group’s orientation was confirmed via electron density maps in a related compound .

Methodological Notes

  • Crystallography: Use SHELXL for refinement and WinGX for data processing .
  • Docking Studies: Validate results with molecular dynamics simulations to assess binding stability .
  • SAR Analysis: Combine computational predictions with in vitro assays to resolve discrepancies .

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